6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1965310-13-7
VCID: VC11673508
InChI: InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-2-6-3-10-5-8(6)11-4-7;;/h2,4,10H,3,5H2,1H3;2*1H
SMILES: COC(=O)C1=CC2=C(CNC2)N=C1.Cl.Cl
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride

CAS No.: 1965310-13-7

Cat. No.: VC11673508

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride - 1965310-13-7

Specification

CAS No. 1965310-13-7
Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11 g/mol
IUPAC Name methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-2-6-3-10-5-8(6)11-4-7;;/h2,4,10H,3,5H2,1H3;2*1H
Standard InChI Key VSGDECFXPZZCCK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(CNC2)N=C1.Cl.Cl
Canonical SMILES COC(=O)C1=CC2=C(CNC2)N=C1.Cl.Cl

Introduction

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. The compound belongs to the pyrrolopyridine family, characterized by its fused pyrrole and pyridine rings. Its structure and reactivity make it a candidate for synthetic chemistry and drug discovery.

Synthesis

The synthesis of compounds like 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives typically involves:

  • Cyclization Reactions: Using precursors such as pyridine derivatives or nitriles under acidic or basic conditions.

  • Functional Group Modifications: Introduction of the methyl ester group through esterification processes.

  • Salt Formation: Conversion into the dihydrochloride form for improved stability and handling.

These steps often require precise control of reaction conditions to ensure high yields and purity.

Applications

Pharmaceutical Development:

  • The pyrrolopyridine scaffold is frequently explored in medicinal chemistry for its bioactivity.

  • Potential applications include enzyme inhibition, receptor modulation, and antimicrobial activity.

Synthetic Chemistry:

  • This compound serves as an intermediate in the synthesis of more complex molecules.

  • Its reactivity allows for further functionalization at multiple sites on the ring system.

Analytical Data

PropertyValue/Description
Molecular Weight241.08 g/mol
SolubilitySoluble in water and polar organic solvents
Melting PointNot explicitly reported; varies with purity
Spectroscopic Features- IR: Carbonyl stretching around 1700 cm⁻¹
- NMR: Signals corresponding to aromatic protons and methyl ester group

Research Findings

  • Biological Activity:

    • Compounds with similar scaffolds have demonstrated promising antimicrobial and anticancer properties.

    • Molecular docking studies suggest potential binding affinity to specific protein targets .

  • Derivative Exploration:

    • Modifications at the carboxylic acid or pyridine ring have been investigated to enhance activity or selectivity in biological systems .

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